![molecular formula C18H17F2N3O3S B2651004 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1252916-04-3](/img/structure/B2651004.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide
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Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17F2N3O3S and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications
Potential Therapeutic Agent for Type 2 Diabetes Mellitus
A study by Negoro et al. (2012) explored the utility of fused-pyrimidine derivatives as GPR119 agonists, which are potential therapeutic agents for treating type 2 diabetes mellitus. The research identified a highly potent GPR119 agonist, 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, showing significant glucose tolerance improvement in mice (Negoro et al., 2012).
Dual Inhibitor of Key Enzymes for Cancer Treatment
Gangjee et al. (2008) synthesized a series of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These are key enzymes in cancer cell proliferation, making these compounds potential candidates for cancer treatment (Gangjee et al., 2008).
Potential Agent for PET Imaging
Dollé et al. (2008) reported on the radiosynthesis of a compound related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide for PET imaging. This compound, a pyrazolo[1,5-a]pyrimidineacetamide derivative, was synthesized for imaging the translocator protein (18 kDa) with PET, indicating potential applications in neuroimaging and cancer diagnostics (Dollé et al., 2008).
Anti-Inflammatory and Antinociceptive Activities
A study by Altenbach et al. (2008) on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands showed that certain compounds exhibited potent in vitro activity and demonstrated anti-inflammatory and antinociceptive effects in animal models. This indicates potential applications in pain management and inflammatory diseases (Altenbach et al., 2008).
Antimicrobial Agents
Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. They found that many of these compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-9-11(19)4-5-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBAMSBRIWQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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